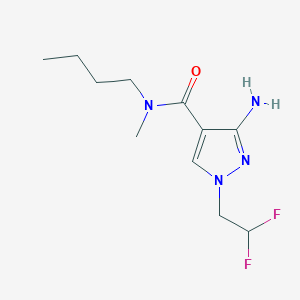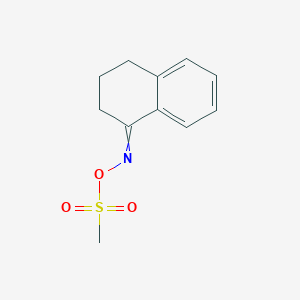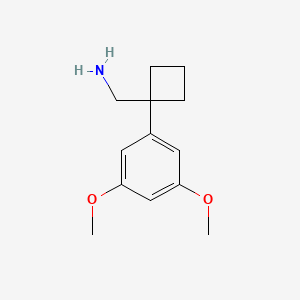
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. Its unique structure, which includes a pyrazole ring substituted with amino, butyl, difluoroethyl, and carboxamide groups, makes it an interesting subject for scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may yield amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: It could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
作用機序
The mechanism of action of 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: It may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: It may affect cellular signaling pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the n-methyl group.
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-methylcarboxamide: Contains a methylcarboxamide group instead of a carboxamide group.
Uniqueness
The presence of the n-methyl group and the specific arrangement of functional groups in 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide gives it unique chemical properties and potential biological activities that distinguish it from similar compounds.
特性
分子式 |
C11H18F2N4O |
|---|---|
分子量 |
260.28 g/mol |
IUPAC名 |
3-amino-N-butyl-1-(2,2-difluoroethyl)-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H18F2N4O/c1-3-4-5-16(2)11(18)8-6-17(7-9(12)13)15-10(8)14/h6,9H,3-5,7H2,1-2H3,(H2,14,15) |
InChIキー |
WXVZKYZVSVYVLO-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)C(=O)C1=CN(N=C1N)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738807.png)
![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11738812.png)
![butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738813.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738816.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738818.png)
![1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11738824.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738825.png)
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738826.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738832.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738839.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11738843.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11738855.png)
